molecular formula C12H18N2O2 B1491256 3-cyclobutyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol CAS No. 2098048-46-3

3-cyclobutyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol

Cat. No.: B1491256
CAS No.: 2098048-46-3
M. Wt: 222.28 g/mol
InChI Key: FKKQXWBRZAKEIH-UHFFFAOYSA-N
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Description

3-cyclobutyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C12H18N2O2 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-Cyclobutyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol is a compound characterized by its unique structural features, which include a cyclobutyl group, a tetrahydrofuran ring, and a pyrazole moiety. This combination of functional groups suggests potential biological activities that merit investigation. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

PropertyValue
Molecular Formula C₁₂H₁₈N₂O₂
Molecular Weight 222.28 g/mol
CAS Number 2098048-46-3
Purity Min. 95%

The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes or receptors. The binding of this compound to these targets can modulate their activity, leading to various biochemical responses. For instance, its potential anti-inflammatory and anticancer properties are attributed to its ability to inhibit certain signaling pathways involved in cell proliferation and inflammation.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, research on pyrazole derivatives has shown their ability to induce apoptosis in cancer cells. In vitro studies demonstrated that the compound can trigger caspase activation, leading to programmed cell death in various cancer cell lines, including MDA-MB-231 and Hs 578T .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. In animal models, it has shown promise in reducing markers of inflammation, suggesting a potential application in treating inflammatory diseases .

Case Studies

  • In Vitro Studies on Cancer Cells
    • A study reported that treatment with related pyrazole compounds resulted in a significant increase in apoptotic signals in breast cancer cell lines. The concentration at which a five-fold increase in caspase-3 activity was observed indicates potent anticancer activity .
  • Anti-inflammatory Research
    • In a recent investigation, compounds structurally related to this compound were assessed for their ability to inhibit pro-inflammatory cytokines in macrophages. Results indicated a marked reduction in TNF-alpha and IL-6 levels following treatment .

Comparative Analysis with Similar Compounds

Compound NameBiological Activity
3-Cyclobutyl-1-(tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-aminoPotential anticancer and anti-inflammatory effects
3-Cyclobutyl-1-(tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-carboxylic acidSimilar anticancer properties observed

Properties

IUPAC Name

5-cyclobutyl-2-(oxolan-2-ylmethyl)-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c15-12-7-11(9-3-1-4-9)13-14(12)8-10-5-2-6-16-10/h7,9-10,13H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKQXWBRZAKEIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=O)N(N2)CC3CCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.